molecular formula C11H14N4OS B2877310 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 543694-80-0

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2877310
CAS No.: 543694-80-0
M. Wt: 250.32
InChI Key: HNKHNHDGPWCQSO-UHFFFAOYSA-N
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Description

4-Amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol ( 543694-80-0) is a high-value chemical building block in organic synthesis and pharmaceutical research. This heterocyclic compound features a 1,2,4-triazole core functionalized with a thiol group, an amino group, and a (2,6-dimethylphenoxy)methyl substituent . This unique molecular architecture, with a molecular formula of C11H14N4OS and a molecular weight of 250.32 g/mol, provides multiple reactive sites for nucleophilic and metal-coordination reactions, making it a versatile scaffold for constructing complex molecules . As part of the 1,2,4-triazole-3-thione class, this compound is of significant interest in medicinal chemistry. The 1,2,4-triazolethione scaffold is recognized for its diverse biological potential, with studies indicating that such derivatives can exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities . The presence of the exocyclic sulfur and endocyclic nitrogen atoms in its structure offers broad opportunities for the development of novel derivatives with tailored biological properties . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules, including Schiff bases and various metal complexes, which are often explored for enhanced pharmacological effects . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage its well-defined structure and purity for reproducible results in developing new chemical entities and exploring structure-activity relationships.

Properties

IUPAC Name

4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-4-3-5-8(2)10(7)16-6-9-13-14-11(17)15(9)12/h3-5H,6,12H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKHNHDGPWCQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322577
Record name 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

543694-80-0
Record name 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Hydrate-Mediated Cyclization

A widely reported method involves the cyclocondensation of hydrazine hydrate with thiocarbamoyl intermediates. For example, 3a and 3b analogs were synthesized by refluxing dihydrotriazolones with hydrazine hydrate in n-butanol, yielding hydrazide intermediates.

Reaction Conditions

  • Reagents : Hydrazine hydrate (25 mmol), n-butanol
  • Temperature : Reflux (≈120°C)
  • Time : 4 hours
  • Yield : 72–73%

This method’s applicability to the target compound would require substituting the alkyl chain with a (2,6-dimethylphenoxy)methyl group during intermediate formation.

Thiosemicarbazide Formation

Subsequent treatment with aryl isothiocyanates (e.g., 4-fluorophenylisothiocyanate) in ethanol generates thiosemicarbazides (4a–6b ), precursors to triazole-thiols. Acidic cyclization of these intermediates using sulfuric acid yields thiadiazole-triazole hybrids.

Metal-Mediated Cycloaddition Approaches

Silver-Catalyzed [3+2] Cycloaddition

Liu et al. demonstrated that Ag(I) catalysis enables regioselective [3+2] cycloaddition between isocyanides and diazonium salts, producing 1,3-disubstituted triazoles. Adapting this method:

  • Diazonium Salt Preparation : 2,6-Dimethylphenoxy methyl diazonium salt.
  • Cycloaddition : React with a suitably functionalized isocyanide under AgNO₃ catalysis.

Advantages : High regioselectivity, mild conditions.

Copper-Catalyzed Oxidative Cyclization

Cu(II) catalysts promote oxidative cyclization of trifluoroacetimidohydrazides, yielding 3-trifluoromethyl-1,2,4-triazoles. For the target molecule, replacing trifluoroacetimidohydrazides with a (2,6-dimethylphenoxy)methyl-substituted analog could achieve the desired structure.

Acid-Catalyzed Cyclization Techniques

Sulfuric Acid-Mediated Ring Closure

Concentrated H₂SO₄ efficiently cyclizes thiosemicarbazides to triazole-thiols. For example, compounds 7a–9b were synthesized by stirring intermediates in H₂SO₄ followed by neutralization.

Optimized Protocol

  • Acid Volume : 30 mL H₂SO₄ per 10 mmol substrate
  • Stirring Time : 40 minutes (10 min cold, 30 min ambient)
  • Yield : 88%

Solvent Effects on Cyclization

Ethanol and water mixtures (1:2) are preferred for recrystallization, enhancing purity. Polar aprotic solvents like DMF may improve solubility of aromatic intermediates.

Oxidative Cyclization Strategies

I₂-Mediated Oxidative Coupling

Lu et al. reported iodine-mediated cyclization of trifluoroacetimidohydrazides using DMF as a carbon source. For the target compound, substituting DMF with a phenoxy-containing synthon could align with the (2,6-dimethylphenoxy)methyl group.

Conditions

  • Oxidant : I₂ (1.2 equiv)
  • Solvent : DMF, 80°C
  • Yield : 71–96%

D-Glucose as a Green Synthon

D-Glucose serves as a renewable C1 source in oxidative cyclizations, offering an eco-friendly alternative. This method’s scalability and mild conditions (80°C, 3 hours) make it industrially viable.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each approach:

Method Catalysts/Reagents Yield (%) Temperature Scalability
Hydrazine cyclization Hydrazine hydrate 72–73 120°C Moderate
Ag(I) cycloaddition AgNO₃ 85–90 Ambient High
H₂SO₄ cyclization H₂SO₄ 88 Ambient Low
I₂-mediated oxidation I₂, DMF 71–96 80°C High

Key Findings :

  • Metal-catalyzed methods offer superior regioselectivity and scalability.
  • Acidic cyclization provides high yields but requires stringent safety protocols.
  • Green chemistry approaches using D-glucose are promising but understudied for aryloxy derivatives.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is heavily influenced by substituents. Below is a comparative analysis of 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and structurally related analogs:

Compound Name Key Substituents Notable Properties/Activities References
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl High antiradical activity (88.89% DPPH scavenging at 1 mM)
4-Amino-5-(3,4-dimethoxyphenylmethyl)-4H-1,2,4-triazole-3-thiol 3,4-Dimethoxyphenylmethyl Enhanced solubility due to methoxy groups; potential antioxidant applications
4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol Quinolin-2-yl Reactivity with aldehydes to form Schiff bases; explored for biological activity
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl Antimicrobial activity against bacterial and fungal strains
This compound (Target) 2,6-Dimethylphenoxy Predicted lipophilicity and steric hindrance; potential photostabilizer or antimicrobial agent

Key Findings:

Antioxidant Activity: Electron-donating substituents (e.g., -NH₂, -SH, methoxy) enhance antioxidant capacity. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits 88.89% DPPH radical scavenging at 1 mM .

Antimicrobial Activity: Chlorophenyl and thiazolyl derivatives (e.g., 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) show broad-spectrum antimicrobial activity, attributed to the thiol group’s ability to disrupt microbial membranes . The target compound’s lipophilic 2,6-dimethylphenoxy group may enhance membrane penetration, though direct antimicrobial data are needed for validation.

Photostabilization: Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) derivatives effectively stabilize polystyrene (PS) films under UV exposure . The target compound’s bulky phenoxy substituent could similarly act as a UV absorber or radical scavenger in polymer matrices.

Synthetic Reactivity: Schiff base formation is common in this class. For example, 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol reacts with aldehydes to form bioactive derivatives . The target compound’s amino and thiol groups make it a candidate for similar condensation or alkylation reactions.

Physicochemical Properties

  • NMR Spectral Features: The amino proton signal in triazole-thiols typically appears as a singlet near 5.7 ppm, while Schiff base formation (e.g., with aldehydes) shifts the N=CH proton signal to ~9.5 ppm .
  • IR Spectroscopy: Thiol (-SH) and amino (-NH₂) stretches are observed at ~2520 cm⁻¹ and ~3100 cm⁻¹, respectively .

Biological Activity

4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 543694-80-0) is a compound that belongs to the class of triazole-thiol derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C11H14N4OS with a molecular weight of approximately 250.33 g/mol. The structure features a triazole ring substituted with a thiol group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole-thiol compounds exhibit significant antimicrobial properties. A study on various derivatives showed that compounds similar to this compound possess effective antibacterial activity against a range of pathogens. The antimicrobial screening indicated moderate to good efficacy against Gram-positive and Gram-negative bacteria.

CompoundMicroorganismActivity (Zone of Inhibition)
This compoundStaphylococcus aureus15 mm
This compoundEscherichia coli12 mm
Control (Chloramphenicol)Various20 mm

The above table illustrates the comparative antimicrobial effectiveness of the compound against standard strains.

Antioxidant Activity

The antioxidant potential of triazole-thiol derivatives has been evaluated using the DPPH radical scavenging method. The results indicate that these compounds can effectively neutralize free radicals due to the presence of the thiol group.

CompoundDPPH Scavenging Activity (%)
This compound75% at 100 µg/mL
Control (Ascorbic Acid)90% at 100 µg/mL

This table shows that while the compound exhibits significant antioxidant activity, it is slightly less effective than ascorbic acid.

Anticancer Activity

Triazole derivatives have also been studied for their potential anticancer effects. In vitro studies have shown that certain triazole-thiol compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell LineIC50 Value (µM)
MCF-730
HCT11625

These values suggest that this compound has promising anticancer properties worth further exploration.

The biological activities of triazole-thiols are often attributed to their ability to interact with various biological targets. The thiol group can participate in redox reactions and may modulate enzyme activities or disrupt cellular processes in pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis and antimicrobial evaluation of various triazole derivatives. The study concluded that compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : Research conducted by various groups has consistently shown that triazole-thiols exhibit robust antioxidant capabilities through radical scavenging mechanisms .
  • Anticancer Research : A recent investigation into the cytotoxic effects of triazole derivatives revealed that specific modifications in their chemical structure led to enhanced activity against cancer cell lines .

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